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Compound of Interest

Compound Name: 2-(4-butylphenyl)ethan-1-amine

CAS No.: 743355-59-1

Cat. No.: B2934482

Get Quote

Executive Summary & Chemical Foundation
The 2,5-dimethoxy-4-substituted phenethylamines (the "2C-x" family) represent a canonical

scaffold in serotonergic pharmacology. While the 4-methyl (2C-D), 4-ethyl (2C-E), and 4-propyl

(2C-P) homologs exhibit high potency and full agonism at the 5-HT2A receptor, the 4-n-butyl

homolog (2C-Bu) marks a critical inflection point in the structure-activity relationship.

This guide analyzes the "Butyl Cliff," a phenomenon where steric bulk at the para-position

exceeds the volumetric capacity of the receptor's hydrophobic cleft, decoupling binding affinity (

) from functional efficacy (

).
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Property Value (Predicted) Significance

IUPAC Name
2-(4-butyl-2,5-

dimethoxyphenyl)ethanamine
Core Ligand

Formula

C

H

NO

Lipophilic Base

MW 237.34 g/mol CNS Permeable

cLogP ~3.6 - 3.9
High BBB permeability; risk of

non-specific binding

H-Bond Donors 2 (Amine) Receptor Anchoring (D155)

PSA ~38 Å Excellent Membrane Transport

Molecular Pharmacology: The "Butyl Cliff"
The primary mechanism of action for psychoactive phenethylamines is agonism at the 5-HT

receptor. The 4-position substituent binds within a deep, hydrophobic pocket formed by
residues Val156, Leu229, and Phe340.

The Steric Limit Hypothesis
Experimental data suggests a parabolic relationship between chain length and potency,

peaking at the propyl chain (2C-P).

Methyl/Ethyl (2C-D, 2C-E): Fit comfortably; high efficacy.

Propyl (2C-P): Optimal hydrophobic interaction; peak potency.

Butyl (2C-Bu): The terminal methyl group of the butyl chain clashes with the back wall of the

binding pocket (likely Phe339/Phe340).
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Key Insight: While 2C-Bu retains affinity (it can still dock), the steric clash prevents the

conformational change required to stabilize the active receptor state (Helix 6 movement). It

functions as a partial agonist or antagonist rather than a full agonist.

Functional Selectivity (Biased Agonism)
Extending the alkyl chain increases lipophilicity, often shifting selectivity toward the 5-HT

transporter (SERT) or 5-HT

receptor.

5-HT

:

increases (lower affinity) or

drops drastically.

SERT: Longer chains (Butyl/Amyl) begin to act as reuptake inhibitors rather than

releasers/agonists.

Synthesis & Characterization Protocol
The synthesis of 2C-Bu requires constructing the 4-butyl-2,5-dimethoxybenzaldehyde

precursor, as it is not commercially ubiquitous.

Synthetic Pathway (DOT Visualization)

1,4-Dimethoxybenzene Friedel-Crafts Acylation
(Butanoyl Chloride/AlCl3) 1-(2,5-dimethoxyphenyl)butan-1-one Clemmensen Reduction

(Zn/Hg, HCl) 1-Butyl-2,5-dimethoxybenzene Vilsmeier-Haack Formylation
(POCl3/DMF) 4-Butyl-2,5-dimethoxybenzaldehyde Henry Reaction

(MeNO2/NH4OAc) Nitrostyrene Intermediate LAH Reduction
(LiAlH4/THF) 2C-Bu (Freebase)

Click to download full resolution via product page

Figure 1: Step-wise synthesis from 1,4-dimethoxybenzene to 2C-Bu. Colors indicate reagents

(Grey), Intermediates (Yellow), and Key Precursors/Products (Blue/Green/Red).

Detailed Methodology (Step 3: Vilsmeier-Haack)
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Note: This step is critical for introducing the carbon necessary for the amine side chain

attachment point.

Reagent Prep: In a flame-dried round-bottom flask under Argon, cool POCl

(1.2 eq) to 0°C. Dropwise add DMF (1.5 eq) to generate the Vilsmeier salt (white precipitate
forms).

Addition: Dissolve 1-butyl-2,5-dimethoxybenzene (1.0 eq) in minimal DMF and add dropwise

to the salt suspension.

Heating: Warm to 100°C for 4 hours. The solution will turn deep red/brown.

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate buffer. Stir vigorously

for 30 minutes to hydrolyze the iminium intermediate.

Extraction: Extract with DCM (3x), wash with brine, dry over MgSO

.

Validation:

H-NMR should show a distinct aldehyde singlet at

~10.4 ppm.

In Vitro Profiling Protocols
To validate the "Butyl Cliff," researchers must assess both binding affinity and functional

efficacy.

Radioligand Binding Assay (5-HT )
Objective: Determine

(Affinity).[1]

Cell Line: HEK293 stably expressing human 5-HT

.
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Radioligand: [

H]-Ketanserin (Antagonist) or [

H]-DOI (Agonist). Note: Using an agonist radioligand is preferred for phenethylamines to
label the high-affinity state.

Protocol:

Incubate membranes with 1 nM [

H]-DOI and varying concentrations of 2C-Bu (

to

M).

Incubate for 60 min at 37°C in Tris-HCl buffer.

Terminate via rapid filtration over GF/B filters.

Count radioactivity. Calculate IC

and convert to

using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux (Flip-R)
Objective: Determine

and

(Efficacy).

Indicator: Fluo-4 AM (calcium-sensitive dye).

Logic: 5-HT

couples to G

, triggering IP
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and intracellular Ca

release.

Expectation: 2C-Bu will show a significantly reduced

(<40% of serotonin) compared to 2C-P (>80%), confirming partial agonism or antagonism.

Computational Modeling (SAR Logic)
The following diagram illustrates the logical flow of the Structure-Activity Relationship for the 4-

alkyl series.

4-Alkyl Chain Length

Methyl (2C-D)Propyl (2C-P) Butyl (2C-Bu)

Hydrophobic Pocket Fit

Loose FitOptimal Fit

Steric Clash (Phe340)

Exceeds Volume

Binding Affinity (Ki)

High

Functional Efficacy (Emax)

Full Agonist Moderate/Low Partial/Null (The Cliff)

Click to download full resolution via product page

Figure 2: SAR Logic Flowchart demonstrating the divergence of affinity and efficacy at the butyl

substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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